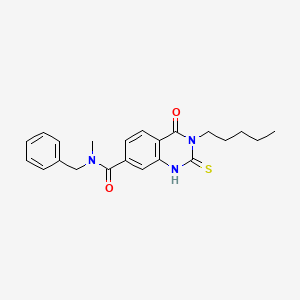

N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

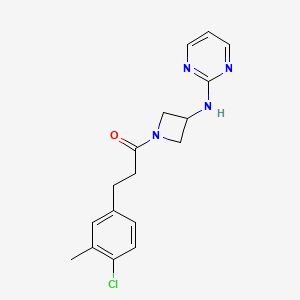

“N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic compound. It seems to belong to the class of quinazolines, which are heterocyclic compounds containing a two-ring system comprising a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinazolines are generally synthesized from anthranilic acid derivatives or through the reaction of anilines using malonic acid equivalents .

Chemical Reactions Analysis

Quinazolines and their derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They are also known to react with various organic halides .

科学研究应用

Organic Synthesis Applications

- The Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides, using 2,2,2-trichloroethoxycarbonyl azide (TrocN3) as the aminocarbonyl source, efficiently produces functionalized quinazoline-2,4(1H,3H)-diones. These compounds are key synthetic intermediates for biologically and medicinally important compounds, demonstrating the versatility of quinazoline derivatives in synthetic chemistry (Zhang et al., 2016).

Medicinal Chemistry Applications

- Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized, showing significant anticancer activity in HT29 and HCT116 cell lines. This highlights the therapeutic potential of quinazoline derivatives in cancer treatment (Nowak et al., 2015).

- The anticonvulsant property of 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives has been explored, indicating the relevance of quinazolinone derivatives in the development of new treatments for epilepsy (Ossman & Barakat, 1994).

Green Chemistry and Catalysis

- Silica-supported Preyssler nanoparticles have been utilized as green, reusable, and efficient catalysts for the synthesis of 4(3H)-quinazolinones under ultrasonic irradiation. This method represents an eco-friendly approach to the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry (Heravi et al., 2009).

未来方向

属性

IUPAC Name |

N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-3-4-8-13-25-21(27)18-12-11-17(14-19(18)23-22(25)28)20(26)24(2)15-16-9-6-5-7-10-16/h5-7,9-12,14H,3-4,8,13,15H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNHDXAULKQHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2843656.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)